molecular formula C22H16N2O3 B12025617 N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide CAS No. 478508-09-7

N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide

Cat. No.: B12025617
CAS No.: 478508-09-7
M. Wt: 356.4 g/mol
InChI Key: OAYDIKOMEMJUPE-YDZHTSKRSA-N
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Description

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is a chemical compound that features an anthracene moiety linked to a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde group of 9-anthraldehyde and the hydrazide group of 2,4-dihydroxybenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the anthracene moiety.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its anthracene moiety, which exhibits strong fluorescence properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials and sensors

Mechanism of Action

The mechanism of action of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is unique due to its combination of the anthracene moiety and the 2,4-dihydroxybenzohydrazide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

478508-09-7

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C22H16N2O3/c25-16-9-10-19(21(26)12-16)22(27)24-23-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13,25-26H,(H,24,27)/b23-13+

InChI Key

OAYDIKOMEMJUPE-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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